molecular formula C9H9ClFNO B15240451 (R)-8-Chloro-7-fluorochroman-4-amine

(R)-8-Chloro-7-fluorochroman-4-amine

Cat. No.: B15240451
M. Wt: 201.62 g/mol
InChI Key: VOFLMGPYHIBKIQ-SSDOTTSWSA-N
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Description

®-8-Chloro-7-fluorochroman-4-amine is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chroman ring substituted with chlorine and fluorine atoms, as well as an amine group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Chloro-7-fluorochroman-4-amine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of ®-8-Chloro-7-fluorochroman-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired ®-enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-8-Chloro-7-fluorochroman-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

®-8-Chloro-7-fluorochroman-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme activities or receptor interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-8-Chloro-7-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-8-Chloro-7-fluorochroman-4-amine: The enantiomer of the compound with the opposite stereochemistry.

    8-Chloro-7-fluorochroman-4-ol: A similar compound with a hydroxyl group instead of an amine group.

    8-Chloro-7-fluorochroman-4-carboxylic acid: A derivative with a carboxylic acid group.

Uniqueness

®-8-Chloro-7-fluorochroman-4-amine is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the chroman ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

(4R)-8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9ClFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2/t7-/m1/s1

InChI Key

VOFLMGPYHIBKIQ-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2Cl)F

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2Cl)F

Origin of Product

United States

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